molecular formula C18H26O6 B10767926 (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

Cat. No.: B10767926
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-QEUDXGQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid is a complex organic compound characterized by multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid typically involves multi-step organic reactions. One common approach is the use of aldol condensation followed by selective reduction and oxidation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process might also incorporate advanced purification methods such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds will produce a saturated diacid.

Scientific Research Applications

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a useful probe for studying enzyme mechanisms and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism by which (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6R,7E,9E,11Z,14Z)-6-(®-2-acetamido-2-carboxyethylthio)-5-hydroxyicosa-7,9,11,14-tetraenoic acid
  • (E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid
  • (6E,8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

Uniqueness

What sets (4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid apart from similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for research and industrial applications where precise molecular interactions are crucial.

Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4?,10-5+/t15-,16+/m0/s1

InChI Key

XWRIIHRGMKHPHN-QEUDXGQZSA-N

Isomeric SMILES

C(C[C@@H](/C=C/C=C/C=C[C@@H](C/C=C/CCC(=O)O)O)O)CC(=O)O

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.